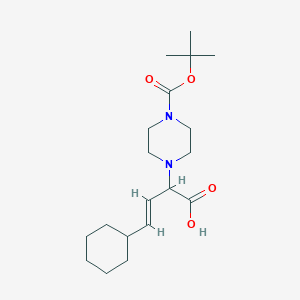

(E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid

Description

(E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid is a structurally complex organic compound featuring a conjugated butenoic acid backbone, a tert-butoxycarbonyl (Boc)-protected piperazine moiety, and a cyclohexyl substituent. The Boc group serves as a protective agent for the secondary amine in the piperazine ring, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . The cyclohexyl group contributes significant lipophilicity, which may influence solubility and membrane permeability in biological systems. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of piperazine derivatives in drug discovery .

Properties

IUPAC Name |

(E)-4-cyclohexyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]but-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h9-10,15-16H,4-8,11-14H2,1-3H3,(H,22,23)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAMTNODLVYHHG-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C=CC2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(/C=C/C2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584681 | |

| Record name | (3E)-2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-cyclohexylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890090-63-8 | |

| Record name | (3E)-2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-cyclohexylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 890090-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid typically involves multiple steps. One common method starts with the preparation of the Boc-protected piperazine. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-piperazine is then subjected to further reactions to introduce the cyclohexyl and butenoic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds containing the piperazine structure, including (E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid:

Scientific Research Applications

Piperazines as Building Blocks: Piperazines, including derivatives such as this compound, serve as building blocks in organic synthesis and medicinal chemistry .

Specific Piperazine Derivatives:

- MC4R Agonists 1-(2-cyanophenyl)piperazine and 1-Boc-4-(2-formyl phenyl)piperazine have been used in synthesizing melanocortin subtype-4 receptor (MC4R) agonists. These agonists can decrease feeding behaviors because MC4R is located in the hypothalamus and helps to regulate metabolism, feeding, and reproductive behavior .

- Drug Development Piperazine compounds are found in a variety of therapeutic areas, such as antidepressants, anti-allergies, and antimigraine medications . Increasing the size of the ortho substituent in piperazine derivatives can increase binding affinity and functional potency .

Available Compounds: Sigma-Aldrich provides a variety of piperazine compounds, including:

- 1-Acetyl-4-(4-hydroxyphenyl)piperazine

- 1-Acetylpiperazine

- 1-Benzoylpiperazine hydrochloride

- (2S-cis)-(–)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid

- 1-Benzylpiperazine

- 1-Benzylpiperazine dihydrochloride

- 1,4-Bis(2-hydroxyethyl)piperazine

- 1-Boc-4-(2-formylphenyl)piperazine

- 1-Boc-4-(4-formylphenyl)piperazine

- 1-Boc-4-(3-hydroxypropyl)piperazine

- 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine

- 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

- 1-Boc-piperazine

- This compound

- 2-(4-Boc-piperazin-1-yl)-2-(furan-2-yl)acetic acid

- 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid

- 1-(4-Bromobenzyl)piperazine

- Buspirone hydrochloride

- 1-Boc-(4-benzyl)piperazine

- 1-Butylpiperazine

- (S)-3-tert-Butyl-2,5-piperazinedione

- 1-(4-Chlorobenzhydryl)piperazine

- 1-(4-Chlorobenzyl)piperazine

- 1-(2-Chloro-6-fluorobenzyl)piperazine

- 1-(4-Chlorophenyl)piperazine

- 1-(4-Chlorophenyl)piperazine dihydrochloride

- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

- trans-1-Cinnamylpiperazine

- (R)-(–)-a-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-benzeneacetic acid

- (R)-(–)-a-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-4-hydroxybenzeneacetic acid

- 1-Ethylpiperazine

- Ethyl 1-piperazinecarboxylate

- 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride

- 4-Fmoc-1-piperazineacetic acid hydrate

- 1-Fmoc-piperazine hydrobromide

- 1-(4-Methoxybenzyl)piperazine

- 1-(2-Methoxyethyl)piperazine

- 1-(2-Methoxyphenyl)piperazine

- 1-(2-Methoxyphenyl)piperazine hydrochloride

- 1-(4-Methylphenyl)piperazine

Mechanism of Action

The mechanism of action of (E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to interact selectively with enzymes or receptors. The piperazine ring can form hydrogen bonds, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Protecting Groups :

- The Boc group in the target compound contrasts with the Fmoc group in the acetic acid derivative . Boc is acid-labile, making the target compound stable under basic conditions but prone to cleavage in acidic environments. Fmoc, conversely, is base-sensitive, enabling orthogonal protection strategies in multi-step syntheses.

- The nitro group in Methyl 2-(4-Boc-piperazin-1-yl)-5-nitrobenzoate introduces strong electron-withdrawing effects, which may alter reactivity compared to the target compound’s cyclohexyl group .

Backbone and Substituents: The butenoic acid chain in the target compound provides a conjugated system absent in the acetic acid derivative and the methyl benzoate analog . This conjugation may enhance acidity (pKa ~4–5) and facilitate participation in Michael addition or cycloaddition reactions.

Synthetic Considerations :

- Compound 6e is synthesized via enantioselective alkylation using n-BuLi and (R)-1TA, achieving moderate enantiomeric excess (Er 86:14) . Similar methods may apply to the target compound, though the Boc-piperazine moiety would require additional coupling steps.

- The absence of a chiral center in the target compound simplifies purification compared to compound 6e, which necessitates resolution of enantiomers.

Physicochemical and Reactivity Profiles

- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility relative to ester derivatives (e.g., Methyl 2-(4-Boc-piperazin-1-yl)-5-nitrobenzoate) but is less soluble than acetic acid analogs due to the bulky cyclohexyl group .

- Stability : The Boc group’s sensitivity to acid limits the use of HCl or TFA in downstream reactions, whereas the Fmoc-protected compound requires piperidine for deprotection.

- Reactivity: The butenoic acid’s α,β-unsaturated system may undergo nucleophilic attacks or serve as a dienophile, unlike saturated analogs like 2-[4-Fmoc-piperazin-1-yl]acetic acid .

Biological Activity

(E)-2-(4-Boc-piperazin-1-yl)-4-cyclohexyl-3-butenoic acid is a synthetic compound notable for its unique structure, which includes a butenoic acid moiety and a piperazine derivative. The molecular formula is C19H32N2O4, with a molecular weight of 352.47 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, enhancing its stability and reactivity in biological contexts.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The Boc group provides steric protection, allowing selective interactions that may enhance binding affinity. The piperazine ring can form hydrogen bonds, contributing to its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that conjugates formed by coupling Boc-protected amino acids with benzylpiperazine demonstrate enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Target Bacteria/Fungi | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Trp-Conjugate | S. aureus | 12 | |

| Phe-Conjugate | E. coli | 11 | |

| Benzylpiperazine | A. niger | 10 |

Cytotoxicity Studies

Cytotoxicity assays reveal that compounds similar to this compound exhibit varying degrees of effectiveness against cancer cell lines. For example, studies have demonstrated that certain piperazine derivatives can inhibit the growth of Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites cells, suggesting potential anticancer properties .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Piperazine Derivative A | Ehrlich's Ascites Carcinoma | 5.0 | |

| Piperazine Derivative B | Dalton's Lymphoma Ascites | 6.5 |

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have also been explored. Research involving various piperazine derivatives suggests that modifications can lead to significant reductions in inflammation markers in animal models .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that the presence of the cyclohexyl group significantly enhanced lipophilicity and biological activity compared to simpler piperazine derivatives.

Case Study 2: Interaction Studies

Interaction studies using surface plasmon resonance showed that this compound binds effectively to specific receptors involved in pain signaling pathways, indicating potential therapeutic applications in pain management.

Q & A

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Methodology : Reconcile DFT-calculated NMR chemical shifts with experimental data using correction factors for solvent effects (e.g., IEFPCM model in Gaussian). For IR, ensure baseline correction and compare computed vibrational modes with experimental peaks . If inconsistencies persist, consider alternative conformers or tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.